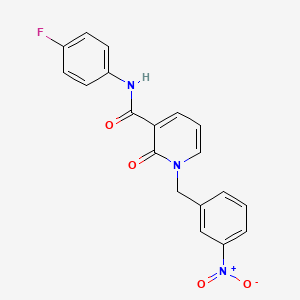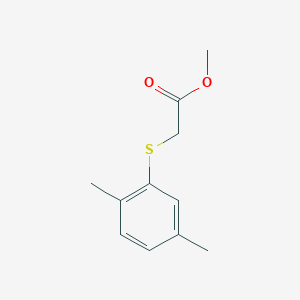
1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis . This inspires the design of new phosphines of various structures and the tuning of their properties . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a commonly used synthetic approach .Chemical Reactions Analysis
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .Aplicaciones Científicas De Investigación
Antibacterial Activity
1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one and its derivatives have been investigated for their antibacterial activity. A study by Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing a triazolo[1,5-a]pyrimidine ring, similar in structure to the compound . This derivative showed antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Catalytic Applications
These compounds are also used in catalytic applications. Degni et al. (2004) reported on a polymer-supported catalyst derived from a similar vinylbenzyl compound. This catalyst was used in asymmetric C–C bond-forming reactions and demonstrated significant enantioselectivity and recyclability (Degni et al., 2004).
Polymer Research
In polymer research, the vinylbenzyl moiety, which is part of the this compound structure, has been utilized in various studies. For example, Wilson et al. (1998) used vinylbenzyl ethers as cross-linkers in polystyrene beads to investigate polymer swelling and reagent diffusion, showcasing the utility of such compounds in polymer chemistry (Wilson et al., 1998).
Bioluminescence Studies
The structure of this compound bears resemblance to compounds studied in bioluminescence. Inoue et al. (1975) isolated a compound from squid that shares structural similarities, suggesting potential research applications in studying bioluminescent mechanisms (Inoue et al., 1975).
Synthetic Chemistry
In synthetic chemistry, these compounds are often used as intermediates or building blocks. For instance, Sharma et al. (2014) synthesized a Schiff base compound with a similar structure, highlighting the compound's utility in synthesizing complex organic molecules (Sharma et al., 2014).
Corrosion Inhibition
Compounds with similar structures have also been studied for their potential as corrosion inhibitors. Saranya et al. (2020) investigated pyran derivatives, which are structurally related, for their effectiveness in mitigating acid corrosion, suggesting possible applications of this compound in this field (Saranya et al., 2020).
Direcciones Futuras
The potential applications of 1-(p-tolyl)-3-((4-vinylbenzyl)thio)pyrazin-2(1H)-one in various fields have gained significant attention in the scientific community. The continued development and refinement of synthetic approaches, particularly involving tervalent phosphorus ligands, suggest promising future directions for research .
Propiedades
IUPAC Name |
3-[(4-ethenylphenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-3-16-6-8-17(9-7-16)14-24-19-20(23)22(13-12-21-19)18-10-4-15(2)5-11-18/h3-13H,1,14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPYGONGKUUCKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)
![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)



![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)



![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)